molecular formula C5H4N2O B13877468 5-Aminofuran-2-carbonitrile

5-Aminofuran-2-carbonitrile

Cat. No.: B13877468
M. Wt: 108.10 g/mol
InChI Key: BLFZGWCFINXIGG-UHFFFAOYSA-N
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Description

5-Aminofuran-2-carbonitrile is a heterocyclic compound featuring a furan ring substituted with an amino group at the 5-position and a cyano group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The amino group enhances nucleophilicity, while the electron-withdrawing cyano group stabilizes the aromatic system, influencing reactivity in cross-coupling and cyclization reactions .

Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

5-aminofuran-2-carbonitrile

InChI

InChI=1S/C5H4N2O/c6-3-4-1-2-5(7)8-4/h1-2H,7H2

InChI Key

BLFZGWCFINXIGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminofuran-2-carbonitrile typically involves the reaction of furan derivatives with nitrile groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furancarboxaldehyde with ammonia and cyanide sources can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Aminofuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Aminofuran-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminofuran-2-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making it a valuable compound in biochemical research .

Comparison with Similar Compounds

5-Iodofuran-2-carbonitrile

  • Structure: Iodine replaces the amino group at the 5-position.
  • However, steric bulk may reduce solubility compared to the amino analog .
  • Applications : Useful in Suzuki-Miyaura couplings due to iodine’s leaving group capability .

4-Acetyl-2-Amino-5-Methylfuran-3-carbonitrile

  • Structure : Contains acetyl and methyl groups at the 4- and 5-positions, respectively.
  • Properties : The acetyl group introduces ketone reactivity (e.g., nucleophilic additions), while the methyl group enhances lipophilicity. Classified as hazardous (H302, H315) due to irritant properties .
  • Applications: Potential precursor for heterocyclic expansions via ketone-amine condensations .

5-Chloromethyl-furan-2-carbonitrile

  • Structure : Chloromethyl substituent at the 5-position (MW: 141.56 g/mol).
  • Properties : The chloromethyl group enables nucleophilic substitutions (e.g., SN2 reactions) but increases toxicity risks.
  • Applications : Intermediate in agrochemical synthesis, leveraging chlorine’s leaving group ability .

Heterocyclic Variants Beyond Furan

2-Chlorothiazole-5-carbonitrile

  • Structure : Thiazole ring replaces furan, with chlorine at the 2-position.
  • Properties : Thiazole’s aromaticity enhances thermal stability. Chlorine’s electronegativity directs electrophilic substitutions to the 4-position.
  • Applications : Key building block for bioactive thiazole derivatives, including kinase inhibitors .

5-Amino-2-methyloxazole-4-carbonitrile

  • Structure: Oxazole ring with methyl and amino substituents.
  • Properties : Oxazole’s lower aromaticity compared to furan increases reactivity toward electrophiles. Classified as hazardous (H335: respiratory irritation) .
  • Applications : Used in peptide mimetics and fluorescence probes .

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

  • Structure : Thiophene core with nitroaniline and methyl groups.
  • Properties : Nitro group enhances electron deficiency, enabling charge-transfer complexes. Thiophene’s sulfur atom improves π-stacking in materials science.
  • Applications: Non-linear optical materials and conductive polymers .

Complex Furan-Embedded Systems

2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile

  • Structure: Furan fused to a cyclohexenone system.
  • Properties: The conjugated enone system allows Diels-Alder reactions. Steric hindrance from the cyclohexene ring may limit accessibility to the amino group.
  • Applications: Template for natural product synthesis (e.g., terpenoid analogs) .

2-Amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Structure: Chromene-furan hybrid with trichlorophenyl and amino groups.
  • Chromene’s fused ring system enhances rigidity.
  • Applications : Investigated for antitumor and antiparasitic activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound C₅H₄N₂O 108.10 5-NH₂, 2-CN Pharmaceutical intermediates
5-Iodofuran-2-carbonitrile C₅H₂INO 233.99 5-I, 2-CN Radiolabeling, catalysis
4-Acetyl-2-amino-5-methylfuran-3-carbonitrile C₈H₈N₂O₂ 164.16 4-COCH₃, 5-CH₃ Heterocyclic synthesis
2-Chlorothiazole-5-carbonitrile C₄HClN₂S 144.58 2-Cl, thiazole core Kinase inhibitors
5-Chloromethyl-furan-2-carbonitrile C₆H₄ClNO 141.56 5-CH₂Cl Agrochemical synthesis

Research Findings and Trends

  • Electronic Effects: Amino and cyano groups in this compound synergistically activate the furan ring for electrophilic substitutions, outperforming halogenated analogs in regioselectivity .
  • Safety Profiles: Amino-substituted furans (e.g., this compound) generally exhibit lower acute toxicity compared to chlorinated or nitro-containing variants (e.g., H302 hazards in acetylated derivatives) .
  • Material Science Potential: Thiophene and thiazole analogs demonstrate superior charge transport properties, positioning them as preferred candidates for organic electronics over furan derivatives .

Biological Activity

5-Aminofuran-2-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

1. Chemical Structure and Synthesis

This compound is characterized by its furan ring structure with an amino group and a carbonitrile substituent. The synthesis of this compound typically involves the reaction of furan derivatives with various reagents to introduce the amino and carbonitrile functionalities.

Synthesis Overview:

  • Starting Materials: Furan derivatives, cyanide sources, and amine reactants.
  • Methods: Employing techniques such as nucleophilic substitution and cyclization reactions to form the desired compound.

2.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (T-47D) and leukemia (HL-60).

Cell Line IC50 (µM) Mechanism
Colo 2051.66Induction of apoptosis via caspase activation
OVCAR-473.14%Inhibition of EGFR/COX-2 pathways
HL-6049.95%Cell cycle arrest in G1 phase

The induction of apoptosis was confirmed through increased annexin V staining and elevated levels of caspase-3, indicating a robust apoptotic response in treated cells .

2.2 Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been recognized for its anti-inflammatory effects. The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

  • COX Inhibition: Effective against both COX-1 and COX-2 isoenzymes, leading to reduced production of pro-inflammatory mediators .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • EGFR Inhibition: The compound interacts with the epidermal growth factor receptor (EGFR), disrupting signaling pathways that promote tumor growth.
  • Caspase Activation: Induces apoptosis through the intrinsic pathway by activating caspases, leading to programmed cell death.
  • Cyclooxygenase Inhibition: Reduces inflammation by inhibiting COX enzymes, thereby decreasing prostaglandin synthesis.

4.1 In Vivo Studies

In vivo studies using animal models have further validated the anticancer potential of this compound. For instance, administration in mice bearing xenograft tumors resulted in significant tumor growth inhibition compared to controls.

4.2 Clinical Implications

The dual action of this compound as both an anticancer and anti-inflammatory agent suggests potential applications in treating conditions like cancer-related pain and inflammation.

5. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in oncology and inflammation management. Continued research into its mechanisms and efficacy will be essential for developing it into a clinically useful drug.

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